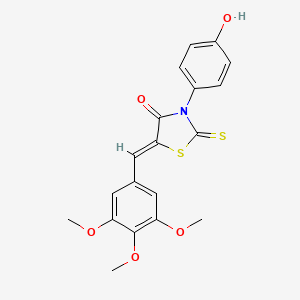

(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

(5Z)-3-(4-hydroxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)20(19(26)27-16)12-4-6-13(21)7-5-12/h4-10,21H,1-3H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOAOAFZVYEMEF-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core:

Introduction of the Benzylidene Group:

Industrial Production Methods:

Types of Reactions:

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl derivative.

Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzylidene derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its antimicrobial properties against various bacterial and fungal strains.

- Explored for its anti-inflammatory effects in cellular models.

- Potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry:

- Potential use in the development of new pharmaceuticals.

- Studied for its application in the synthesis of novel materials with specific properties.

Mecanismo De Acción

The biological activity of (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is attributed to its ability to interact with various molecular targets:

Antimicrobial Activity: Inhibits the growth of microorganisms by interfering with cell wall synthesis or protein function.

Anti-inflammatory Activity: Modulates the activity of enzymes and signaling pathways involved in inflammation, such as cyclooxygenase and nuclear factor-kappa B.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of Rhodanine Derivatives

Key Observations:

Hydrogen Bonding vs. Lipophilicity: The target compound’s 4-hydroxyphenyl group facilitates hydrogen bonding, unlike analogs with electron-donating methoxy or alkyl groups (e.g., ). This enhances solubility in polar solvents but may reduce membrane permeability compared to fully methoxylated analogs.

Stereoelectronic Effects: The Z-configuration ensures planar alignment of the benzylidene and thiazolidinone rings, optimizing π-π stacking in crystal lattices .

Crystallographic and Intermolecular Interactions

- Target Compound: No direct crystallographic data is available, but analogs suggest: Planar thiazolidinone and aromatic rings with dihedral angles <10° between rings A and C . Potential C–H⋯π interactions due to the trimethoxybenzylidene group, as seen in related structures .

- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl derivative (II) : Exhibits dimerization via O–H⋯S and C–H⋯O bonds, forming R2<sup>2</sup>(7) and R2<sup>2</sup>(10) motifs .

Actividad Biológica

(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidinone core with a hydroxyphenyl group and a trimethoxybenzylidene substituent. Its molecular formula is , with a molecular weight of approximately 372.43 g/mol.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study evaluated various thiazolidinones for their ability to inhibit lipid peroxidation using the TBARS assay. Compounds with hydroxyphenyl substituents showed enhanced antioxidant activity, suggesting that the presence of the 4-hydroxyphenyl group in our compound may contribute positively to its antioxidant capacity .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer). The IC50 values for these activities ranged from 0.11 µM to 9.9 µM depending on the specific derivative and cell line tested .

Table 1: Anticancer Activity of Related Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.2 |

| Compound B | DU145 | 6.8 |

| Compound C | A549 | 8.4 |

| Compound D | HT-29 | 0.31 |

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Studies reveal that certain derivatives exhibit notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The biological activities of thiazolidinones are often attributed to their ability to interact with various biological targets. For example, they may inhibit enzymes involved in cancer cell proliferation or modulate pathways linked to oxidative stress. The presence of functional groups such as hydroxyl and methoxy can enhance binding affinity to these targets, improving therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer effects of structurally related thiazolidinones demonstrated that compounds with similar substituents significantly inhibited the growth of MCF-7 cells in vitro. The study reported an IC50 value as low as 0.16 µM for the most potent derivative, indicating strong potential for further development .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of thiazolidinones in a cellular model exposed to oxidative stress. The results showed that compounds containing hydroxyphenyl groups effectively reduced reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one as a promising anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazolidin-4-one derivatives that included the (Z)-3-(4-hydroxyphenyl)-2-thioxo moiety. These derivatives were tested for their anticancer activity using primary screening methods established by the National Cancer Institute, revealing promising results that warrant further investigation into their structure-activity relationships .

Other Biological Activities

Apart from anticancer properties, this compound exhibits other therapeutic potentials:

Antioxidant Activity

Thiazolidin-4-one derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances radical scavenging activity, making these compounds valuable in formulations aimed at reducing oxidative damage .

Anti-inflammatory and Analgesic Effects

Research has indicated that thiazolidin-4-one derivatives can also exert anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation. The modulation of inflammatory pathways is an area of active research .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the therapeutic efficacy of thiazolidin-4-one derivatives. Modifications at specific positions on the thiazolidin ring can significantly influence biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Enhances anticancer efficacy |

| Position 5 | Improves antioxidant properties |

| Hydroxyl groups | Increases overall biological activity |

Conclusion and Future Directions

The compound this compound represents a significant advancement in the development of new therapeutic agents derived from thiazolidin-4-one scaffolds. Its diverse biological activities suggest potential applications in cancer therapy and other medical fields.

Future research should focus on:

- Expanding the library of thiazolidin-4-one derivatives to explore further modifications.

- Conducting detailed mechanistic studies to elucidate pathways involved in its biological activities.

- Performing in vivo studies to assess efficacy and safety profiles before clinical application.

The ongoing exploration into thiazolidin-4-one derivatives holds promise for developing novel therapeutic agents with improved efficacy and safety profiles in treating various diseases.

Análisis De Reacciones Químicas

Chemical Reactions of (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

This compound can undergo various chemical reactions typical for thiazolidinones, influenced by its electron-donating methoxy groups on the benzylidene moiety. These reactions include:

-

Nucleophilic Addition : The active methylene group in the thiazolidinone ring can undergo nucleophilic addition reactions with various electrophiles .

-

Michael Type Addition : Similar to other thiazolidinones, this compound can participate in Michael-type addition reactions with arylidene malononitriles in the presence of a base like piperidine .

Chemical Reactions Table

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Condensation | 4-Hydroxybenzaldehyde, Thiazolidinone Precursor | Piperidine, Ethanol | This compound |

| Nucleophilic Addition | Arylidene Malononitriles | Piperidine, Ethanol | Substituted Thiazolidinone Derivatives |

| Michael Type Addition | Arylidene Malononitriles | Piperidine, Ethanol | Substituted Thiazolidinone Derivatives |

Biological Activities Table

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Interaction with inflammatory pathways | Treatment of inflammatory diseases |

| Anticancer | Interaction with cancer cell lines | Cancer therapy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. For example, rhodanine derivatives react with 3,4,5-trimethoxybenzaldehyde in a deep eutectic solvent (choline chloride:urea, 1:2) under reflux to form the Z-isomer. Yields (~29%) can vary depending on solvent polarity and reaction time . Alternative methods include cyclocondensation of thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid, followed by recrystallization .

Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Software suites like SHELXL and WinGX refine crystal structures to determine bond angles and torsion angles. For example, the Z-configuration is confirmed by the dihedral angle between the thiazolidinone ring and the benzylidene moiety (typically <10°). NMR coupling constants (e.g., J = 12–14 Hz for trans-olefins) also support stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign aromatic protons (δ 6.90–7.60 ppm), methoxy groups (δ 3.74–3.84 ppm), and the thioxo group (δ 195–200 ppm in 13C) .

- MS : Molecular ion peaks (e.g., m/z 310.00 [M⁻] for related derivatives) confirm molecular weight .

- IR : Stretching vibrations for C=S (~1200 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, acetic acid) enhance cyclization efficiency but may require post-reaction neutralization .

- Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate Schiff base formation but risk side reactions like oxidation of the 4-hydroxyphenyl group .

- Temperature : Prolonged reflux (>2 hours) in DES improves yield but may degrade thermally sensitive substituents .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. poor solubility)?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) to improve bioavailability .

- Structure-Activity Relationship (SAR) : Modify the 3,4,5-trimethoxybenzylidene group; e.g., replacing methoxy with halogens (Cl, I) increases hydrophobicity and antimicrobial potency .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies target interactions (e.g., hemoglobin subunits) to prioritize derivatives .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular applications?

- Methodological Answer : Graph-set analysis (via Mercury software) reveals motifs like R₂²(8) dimers from N–H···O/S interactions. These patterns guide the design of co-crystals for improved stability or controlled release .

Q. What computational methods validate the electronic properties of this compound for photodynamic therapy?

- Methodological Answer :

- TD-DFT : Predicts UV-Vis absorption spectra (λmax ~350–400 nm) by modeling HOMO→LUMO transitions involving the thiazolidinone π-system .

- MEP Maps : Identify electron-rich regions (benzylidene moiety) for reactive oxygen species (ROS) generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.